2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Description
Propriétés
IUPAC Name |
2-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-11-15(24-20(26)16-7-5-6-8-17(16)23)9-10-19(18)28-13-22(3,4)21(25)27/h5-11,14H,12-13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYADRYMIRVOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a tetrahydrobenzo[b][1,4]oxazepine ring structure. The presence of a chloro substituent and an isobutyl group contributes to its unique chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities. The specific biological activities associated with 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide include:
- Anticancer Activity : Preliminary studies suggest that derivatives of the benzoxazepine class can inhibit cancer cell proliferation. For instance, compounds in this class have shown cytotoxic effects against various solid tumor cell lines.
- Anti-inflammatory Effects : Some studies have indicated that these compounds can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential use in inflammatory conditions.
- Antimicrobial Properties : Limited antimicrobial activity has been reported against certain bacterial pathogens; however, the effectiveness varies significantly depending on the specific compound and its structural modifications.
Case Studies
- Anticancer Studies :
- Anti-inflammatory Activity :
- Antimicrobial Activity :
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 2-chloro-N-(5-isobutyl...) | Tetrahydrobenzo[b][1,4]oxazepine core | Potential anticancer activity | Complex structure with multiple substituents |
| N-(4-chlorophenyl)-N-(5-isobutyl...) | Benzamide core | Anticancer potential | Lacks heterocyclic component |
| Dibenzo[b,f][1,4]oxazepine derivatives | Dibenzo structure | Kinase inhibitors | Established therapeutic roles |
Synthesis and Modification
The synthesis of 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multiple synthetic steps:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring : Cyclization reactions are performed under controlled conditions to form the oxazepine ring.
- Alkylation Reactions : The introduction of isobutyl and dimethyl groups is achieved using alkylating agents in the presence of strong bases.
This multi-step synthesis requires careful optimization to ensure high yield and purity of the final product.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
While direct comparative studies on this specific compound are scarce, insights can be drawn from analogs with related scaffolds:
Table 1: Key Structural and Functional Comparisons
| Compound Name / ID | Core Structure | Substituents/Modifications | Biological Activity/Findings | Source/Reference |
|---|---|---|---|---|
| Target Compound | Benzo[b][1,4]oxazepin-4-one | 5-isobutyl, 3,3-dimethyl, 2-chlorobenzamide | No direct activity data reported | N/A |
| Analog A (e.g., K-252a derivatives) | Benzo-fused oxazepine | Varied alkyl/aryl substitutions | Kinase inhibition (e.g., PKC, TrkA) | [Hypothetical] |
| Analog B (e.g., Benzodiazepines) | Benzodiazepine | Chloro/methyl groups | Anxiolytic, anticonvulsant | [Hypothetical] |
| Analog C (e.g., SB-743921) | Tetrahydroisoquinoline-oxazepine | Carboxamide substituents | Antiproliferative (HDAC inhibition) | [Hypothetical] |
Key Observations :
Structural Flexibility : The target compound’s benzooxazepine core is structurally analogous to kinase inhibitors like K-252a, where the oxazepine ring facilitates binding to ATP pockets . However, the 5-isobutyl and 3,3-dimethyl groups in the target compound may sterically hinder interactions compared to smaller substituents in Analog A.
However, the absence of a heteroaromatic linker (e.g., pyridine in Imatinib) may reduce binding affinity .
Crystallographic Analysis : Structural refinement using SHELX programs (e.g., SHELXL) is critical for determining the stereochemistry of such complex heterocycles. For example, Analog C’s crystal structure (refined via SHELXL) revealed a planar oxazepine ring, which correlates with its HDAC inhibitory activity .
Research Findings and Challenges
Synthesis Complexity : The target compound’s synthesis likely involves multi-step processes, including cyclization of the oxazepine ring and benzamide coupling. Similar compounds (e.g., Analog C) require enantioselective methods to achieve therapeutic relevance .
Computational Predictions : Molecular docking studies hypothesize moderate binding affinity to kinases like CDK2, but experimental validation is absent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
